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molecular formula C11H11NO2 B8523298 1-(Methoxyimino)-2,3-dihydro-1H-indene-5-carbaldehyde

1-(Methoxyimino)-2,3-dihydro-1H-indene-5-carbaldehyde

Cat. No. B8523298
M. Wt: 189.21 g/mol
InChI Key: MYHBJJIFLLKXFR-UHFFFAOYSA-N
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Patent
US07199137B2

Procedure details

To a solution of the product of Step 1 (112 g, 0.46 mol) in THF (1500 ml) at −60° C. under argon, was added n-BuLi (325 ml, 0.52 mol) over 1 hour. After stirring at −60° C. for 1 hour a solution of DMF (39.7 ml) in THF (50 ml) was added dropwise over 1 hour. The reaction was stirred at −60° C. for 1 hour before being allowed to warm to room temperature. After 1 hour the reaction was quenched with saturated aqueous sodium hydrogen carbonate solution and extracted into ethyl acetate. The organic phase was then dried (sodium sulphate), concentrated in vacuo and the residue purified by silica gel chromatography, to give the title compound (57 g, 65%) as a yellow solid; 1H NMR (CDCl3) 10.0 (1H, s), 7.83–7.73 (3H, m), 4.02 (3H, s), 3.10 (2H, m), 2.92 (2H, m).
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Name
Quantity
39.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]=[C:4]1[C:12]2[C:7](=[CH:8][C:9](Br)=[CH:10][CH:11]=2)[CH2:6][CH2:5]1.[Li]CCCC.CN([CH:22]=[O:23])C>C1COCC1>[CH3:1][O:2][N:3]=[C:4]1[C:12]2[C:7](=[CH:8][C:9]([CH:22]=[O:23])=[CH:10][CH:11]=2)[CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
112 g
Type
reactant
Smiles
CON=C1CCC2=CC(=CC=C12)Br
Name
Quantity
325 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
1500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
39.7 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −60° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
After 1 hour the reaction was quenched with saturated aqueous sodium hydrogen carbonate solution
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried (sodium sulphate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CON=C1CCC2=CC(=CC=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 57 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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